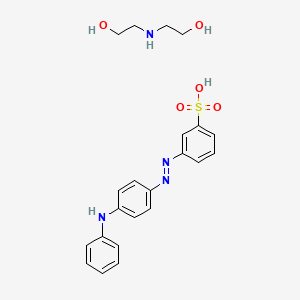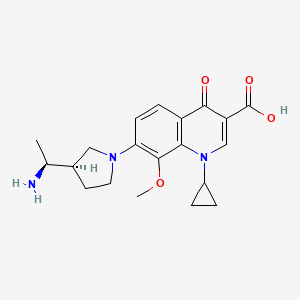
Coccinine, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coccinine, (+/-)-, is a chemical compound with a unique structure and properties It is known for its potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Coccinine, (+/-)-, involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the specific synthetic routes and reaction conditions can be found in specialized chemical literature.
Industrial Production Methods: Industrial production of Coccinine, (+/-)-, requires large-scale synthesis techniques that ensure high yield and purity. These methods often involve the use of advanced equipment and technologies to optimize the reaction conditions and minimize impurities. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications.
化学反応の分析
Types of Reactions: Coccinine, (+/-)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Coccinine, (+/-)-, include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of Coccinine, (+/-)-, depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
科学的研究の応用
Coccinine, (+/-)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, Coccinine, (+/-)-, is investigated for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, where it is used in the development of new materials and technologies.
作用機序
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making Coccinine, (+/-)-, a valuable tool for studying biological systems and developing new therapies.
類似化合物との比較
Similar Compounds: Coccinine, (+/-)-, can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include other alkaloids and organic molecules with comparable functional groups.
Uniqueness: What sets Coccinine, (+/-)-, apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
Coccinine, (+/-)-, is a versatile compound with significant potential in multiple fields Its unique properties and wide range of applications make it an important subject of study in scientific research and industry
特性
CAS番号 |
139068-98-7 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
InChIキー |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
異性体SMILES |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
正規SMILES |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


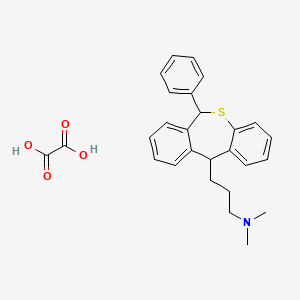
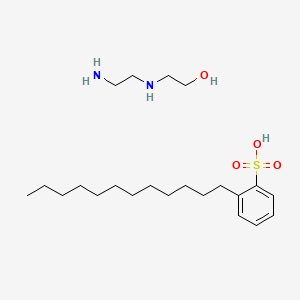
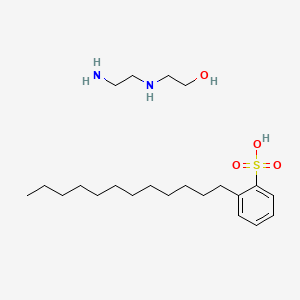

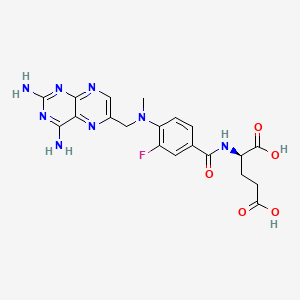
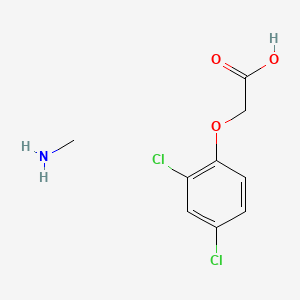
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
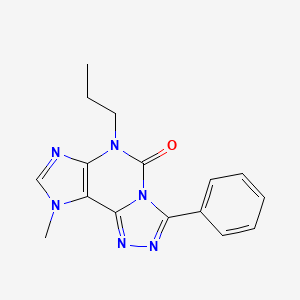
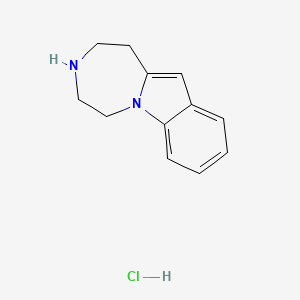

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
